tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate
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Overview
Description
tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol This compound is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
The synthesis of tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Spirocyclic amine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature.
Procedure: The spirocyclic amine is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. tert-Butyl chloroformate is then added dropwise to the solution while stirring. The reaction mixture is allowed to stir for several hours to ensure complete conversion of the starting materials to the desired product.
Workup: The reaction mixture is quenched with water, and the organic layer is separated.
Chemical Reactions Analysis
tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing spirocyclic structures. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and other diseases involving the central nervous system.
Mechanism of Action
The mechanism of action of tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to changes in neurotransmitter levels and signaling .
Comparison with Similar Compounds
tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate can be compared with other spirocyclic compounds, such as:
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atom within the ring system.
tert-Butyl 8-azaspiro[4.5]decane-1-carboxylate: This compound features a larger spirocyclic ring and is used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific ring size and the position of the nitrogen atom, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[3.5]nonan-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-14-13(9-10)6-4-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJBUVQKIEMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2(C1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934568-59-8 |
Source
|
Record name | tert-butyl N-{5-azaspiro[3.5]nonan-8-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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